molecular formula C10H11BrMgO2 B6299802 (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide CAS No. 107484-93-5

(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide

Cat. No.: B6299802
CAS No.: 107484-93-5
M. Wt: 267.40 g/mol
InChI Key: NLKNGXRNSBSZPE-UHFFFAOYSA-M
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Description

(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is a Grignard reagent characterized by a phenyl ring substituted with a 2-methyl-1,3-dioxolane group. This heterocyclic dioxolane moiety imparts unique steric and electronic properties, distinguishing it from simpler aryl magnesium bromides. Grignard reagents of this type are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in the construction of complex molecules. The dioxolane group may enhance stability or modulate reactivity compared to unsubstituted aryl magnesium bromides .

Properties

IUPAC Name

magnesium;2-methyl-2-phenyl-1,3-dioxolane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11O2.BrH.Mg/c1-10(11-7-8-12-10)9-5-3-2-4-6-9;;/h2-3,5-6H,7-8H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKNGXRNSBSZPE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=C[C-]=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can be synthesized through the reaction of 3-(2-Methyl-1,3-dioxolan-2-yl)phenyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of Grignard reagents, including this compound, often involves large-scale reactors equipped with systems to maintain an inert atmosphere and control temperature. The process is similar to laboratory synthesis but scaled up to accommodate larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can displace halides from organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous THF, diethyl ether.

    Conditions: Inert atmosphere, low temperatures to control reactivity.

Major Products

    Alcohols: From reactions with carbonyl compounds.

    Substituted Aromatics: From halide displacement reactions.

Scientific Research Applications

Chemistry

(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. It is particularly valuable in forming carbon-carbon bonds, which are essential in building molecular frameworks.

Biology and Medicine

While direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, it can be used to synthesize intermediates for drug development.

Industry

In the industrial sector, this Grignard reagent is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds makes it a versatile tool in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action for (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

Structural and Functional Analogues

(1,3-Dioxolan-2-ylmethyl)magnesium Bromide (CAS 180675-22-3)
  • Structure : Features a dioxolane ring directly attached to a methyl group, forming the Grignard reagent.
  • Molecular Formula : C₄H₇BrMgO₂; Molecular Weight: 191.31 g/mol.
  • Reactivity : Lacks aromatic conjugation, limiting its utility in aryl coupling reactions. Primarily used for introducing dioxolane-protected aliphatic chains.
  • Handling : Supplied as a 0.5M solution in THF, emphasizing moisture sensitivity typical of Grignard reagents .
4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium Bromide
  • Structure : Contains a six-membered dioxane ring and a fluorine substituent on the phenyl ring.
  • Key Differences: The dioxane ring (vs.
  • Applications : Suitable for synthesizing fluorinated aromatic compounds with enhanced metabolic stability .
Phenylmagnesium Bromide (CAS 100-58-3)
  • Structure : Simplest aryl magnesium bromide without substituents.
  • Molecular Formula : C₆H₅BrMg; Molecular Weight: 181.32 g/mol.
  • Reactivity : Highly reactive in nucleophilic additions but lacks steric or electronic modulation from substituents.
  • Utility : Benchmark for comparing substituted variants; widely used in ketone and aldehyde alkylations .
3-Phenyl-1-propylmagnesium Bromide (CAS 1462-75-5)
  • Structure : Aliphatic Grignard reagent with a phenyl-terminated propyl chain.
  • Key Feature : Combines aromatic and aliphatic reactivity but lacks heterocyclic motifs.
  • Applications : Used in synthesizing branched hydrocarbons and functionalized polymers .

Physicochemical and Reactivity Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
Target Compound C₁₀H₁₁BrMgO₂* ~279.42 2-Methyl-1,3-dioxolane Enhanced steric protection; moderate nucleophilicity
(1,3-Dioxolan-2-ylmethyl)MgBr C₄H₇BrMgO₂ 191.31 Dioxolane-methyl Aliphatic-focused reactivity
Phenylmagnesium Bromide C₆H₅BrMg 181.32 None High nucleophilicity; broad applicability
4-(1,3-Dioxan-2-yl)-3-F-PhMgBr C₁₁H₁₃BrFMgO₂* ~313.48 Dioxane, fluorine Electron-deficient aryl coupling

*Estimated based on structural analogs.

Biological Activity

The compound (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is a specialized Grignard reagent notable for its role in organic synthesis. This compound's unique structural features enhance its reactivity and stability, making it a valuable tool in the formation of carbon-carbon bonds. Although it does not exhibit direct biological activity, it serves as a precursor in the synthesis of bioactive compounds, which have significant implications in biochemical research and diagnostics.

Structural Overview

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}BrO2_2Mg
  • Molecular Weight : 303.4 g/mol

Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Phenylmagnesium bromideSimple Grignard reagent without dioxolane ringBasic structure; less reactive than dioxolane derivatives
3-(1,3-Dioxolan-2-yl)phenylmagnesium bromideContains a dioxolane ring but lacks methyl groupSimilar reactivity but different steric factors
3-(2-Methyl-1,3-dioxolan-2-yl)phenyl lithiumOrganometallic compound with lithiumDifferent metal center alters reactivity profile

Role in Synthesis of Bioactive Compounds

While this compound itself does not possess inherent biological activity, it is instrumental in synthesizing various bioactive molecules. Notably, it has been utilized to prepare ratiometric fluorescent probes that selectively detect biomolecules such as cysteine over homocysteine and glutathione. This capability underscores its potential utility in biochemical research and diagnostics .

Case Studies and Research Findings

  • Fluorescent Probes for Biomolecule Detection :
    • A study demonstrated the synthesis of fluorescent probes using this Grignard reagent. These probes exhibited high selectivity for cysteine, making them valuable for monitoring biological processes in real-time .
  • Synthesis of Pharmaceuticals :
    • The compound has been employed in the development of various pharmaceuticals, particularly those requiring complex organic frameworks. Its ability to facilitate carbon-carbon bond formation is crucial in constructing these intricate structures .

The primary mechanism through which this compound exerts its effects is via nucleophilic attack on electrophilic carbon atoms. This reaction leads to the formation of new carbon-carbon bonds, which are essential for synthesizing complex organic molecules .

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